molecular formula C13H16BrNO B2841051 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide CAS No. 950128-48-0

1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide

Cat. No.: B2841051
CAS No.: 950128-48-0
M. Wt: 282.181
InChI Key: LBAQVLMMWFGSNT-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide typically involves the following steps:

    Bromination: The starting material, phenylcyclopropane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.

    Amidation: The brominated intermediate is then reacted with isopropylamine to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Reduction Reactions: The carboxamide group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The cyclopropane ring can be oxidized to form different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of phenyl derivatives with different functional groups.

    Reduction: Conversion to amine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide
  • 1-(4-fluorophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide
  • 1-(4-methylphenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide

Comparison: 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric effects, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-N-propan-2-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-9(2)15-12(16)13(7-8-13)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAQVLMMWFGSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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